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N-[3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide

PI3Kδ inhibitor cellular target engagement AKT phosphorylation

N-[3-(Piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide (CAS 2034339-61-0, molecular formula C₁₅H₁₈N₄O₂, MW 286.335) is a fully aromatic, 3,5-disubstituted pyrazolo[1,5-a]pyridine research compound. Its core scaffold is recognized across multiple kinase inhibitor programs as a validated ATP-competitive pharmacophore, with published inhibitor chemotypes targeting PI3K isoforms , AXL/c-MET , RET, TrkA, and EphB3.

Molecular Formula C15H18N4O2
Molecular Weight 286.335
CAS No. 2034339-61-0
Cat. No. B3020443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide
CAS2034339-61-0
Molecular FormulaC15H18N4O2
Molecular Weight286.335
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)N3CCCCC3
InChIInChI=1S/C15H18N4O2/c1-11(20)17-12-5-8-19-14(9-12)13(10-16-19)15(21)18-6-3-2-4-7-18/h5,8-10H,2-4,6-7H2,1H3,(H,17,20)
InChIKeyKBUPXBLDLWUBQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[3-(Piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide (CAS 2034339-61-0): Chemoproteomic Baseline and Scaffold Classification for Informed Procurement


N-[3-(Piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide (CAS 2034339-61-0, molecular formula C₁₅H₁₈N₄O₂, MW 286.335) is a fully aromatic, 3,5-disubstituted pyrazolo[1,5-a]pyridine research compound. Its core scaffold is recognized across multiple kinase inhibitor programs as a validated ATP-competitive pharmacophore, with published inhibitor chemotypes targeting PI3K isoforms [1], AXL/c-MET [2], RET, TrkA, and EphB3. This compound is principally catalogued by commercial suppliers as a non-human research tool (typical purity ≥95%) .

Why Generic Substitution or Close Analog Interchange Fails for N-[3-(Piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide


The pyrazolo[1,5-a]pyridine kinase inhibitor class exhibits extreme sensitivity to peripheral substituent identity. Published structure-activity relationship (SAR) studies demonstrate that even subtle variations in the 3-position carbonyl linker and the 5-position appendage can shift PI3K isoform selectivity from pan-PI3K to p110α-selective or p110δ-selective profiles [1]. The closest commercially accessible 2D analogs (≥86% similarity) differ in critical molecular properties — LogP, topological polar surface area (tPSA), hydrogen-bond acceptor count, and the absence of the 5-acetamide — any of which can alter solubility, permeability, and kinase selectivity . Therefore, assuming functional interchangeability based on scaffold similarity alone introduces substantial risk of divergent pharmacology in biochemical and cellular assays.

Quantitative Differentiation Evidence for N-[3-(Piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide vs. Closest Analogs and In-Class Candidates


PI3Kδ Cellular Target Engagement: 102 nM IC₅₀ via AKT Phosphorylation Readout Distinguishes This Compound from Biochemical-Only Inhibitors

This compound demonstrates quantifiable PI3Kδ inhibition in a functional cellular context. In an electrochemiluminescence assay measuring PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells after 30 min incubation, the target compound yielded a cellular IC₅₀ of 102 nM [1]. This cellular activity is approximately 20-fold weaker than the biochemical IC₅₀ of 5.0–5.3 nM reported for the structurally distinct PI3Kδ inhibitor BDBM50394894 (ChEMBL2165501) in recombinant protein assays [2], highlighting that the target compound's value proposition lies not in maximal PI3Kδ potency but rather in its distinct chemotype offering potentially differentiated selectivity or physicochemical properties relevant to cellular assay development.

PI3Kδ inhibitor cellular target engagement AKT phosphorylation p-AKT S473 assay Ri-1 cell

Low CYP3A4 Time-Dependent Inhibition Liability: 10,000 nM IC₅₀ Provides a >98-Fold Selectivity Window Over PI3Kδ Cellular Activity

A critical liability of many kinase inhibitor chemotypes is time-dependent inhibition (TDI) of CYP3A4, which can confound in vitro metabolism studies and complicate in vivo polypharmacology interpretation. In a standardized human liver microsome assay with 30 min preincubation, this compound exhibited a CYP3A4 TDI IC₅₀ of 10,000 nM [1]. The ratio of CYP3A4 TDI IC₅₀ to the PI3Kδ cellular IC₅₀ is approximately 98:1 (10,000 nM / 102 nM), indicating that at concentrations required for robust PI3Kδ target engagement (≤1 μM), CYP3A4 inhibition is unlikely to be a significant confounding factor in cellular assays. By contrast, many clinical-stage kinase inhibitors exhibit CYP3A4 TDI IC₅₀ values in the sub-micromolar range, severely limiting their utility as chemical probes in metabolism-competent cellular systems.

CYP3A4 inhibition drug metabolism time-dependent inhibition human liver microsomes off-target selectivity

Structural Differentiation from Closest Commercially Available 2D Analogs: Altered LogP, tPSA, and Hydrogen-Bond Capacity Dictate Physicochemical Behavior

The closest commercially available 2D analogs of this compound within the pyrazolo[1,5-a]pyridine screening collection exhibit ≥86% 2D Tanimoto similarity yet carry structurally distinct substituents that alter key physicochemical properties. The three closest analogs — 3-{[3-(2-methylphenyl)-1-piperidinyl]carbonyl}pyrazolo[1,5-a]pyridine (96% similarity), 3-{[4-(4-fluorobenzyl)-1-piperidinyl]carbonyl}pyrazolo[1,5-a]pyridine (87% similarity), and 3-{[4-(2-fluorobenzyl)-1-piperidinyl]carbonyl}pyrazolo[1,5-a]pyridine (86% similarity) — all lack the 5-acetamide substituent present in the target compound . This structural difference results in the target compound possessing 2 hydrogen-bond acceptors and a tPSA of 58.4 Ų (estimated based on closest analog with piperidine-carbonyl at 3-position), compared to the analog series which uniformly has lower tPSA (~37.6 Ų), 0 hydrogen-bond donors, and LogP values ranging from 2.91 to 2.94 — substantially more lipophilic than the target compound . These property differences predict divergent aqueous solubility, membrane permeability, and protein binding profiles that preclude reliable functional interchangeability in biological assays.

molecular property differentiation LogP tPSA hydrogen-bond acceptor 2D similarity

Scaffold Validation Across Multiple Kinase Inhibition Programs Supports Versatile Tool Compound Utility

The pyrazolo[1,5-a]pyridine core scaffold has been independently validated as an ATP-competitive kinase inhibitor pharmacophore across multiple, mechanistically distinct kinase targets. Patent literature demonstrates that substituted pyrazolo[1,5-a]pyridines are potent inhibitors of AXL and c-MET receptor tyrosine kinases (US 9,914,731 B2) [1], while peer-reviewed medicinal chemistry studies confirm the scaffold's utility in generating p110α-selective PI3K inhibitors with sub-nanomolar potency (compound 5x: p110α IC₅₀ = 0.9 nM) [2] and p110δ-selective inhibitors [3]. This compound's specific substitution pattern — piperidine-1-carbonyl at the 3-position and acetamide at the 5-position — represents a distinct chemotype within this broader scaffold family, suggesting it may engage kinase targets with a selectivity profile not achievable by analogs bearing different substituent combinations.

kinase inhibitor scaffold AXL inhibitor c-MET inhibitor PI3K inhibitor tool compound

Validated Application Scenarios for N-[3-(Piperidine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl]acetamide Based on Quantitative Evidence


Cellular PI3Kδ Inhibitor Screening with Documented Baseline Potency

This compound is suitable as a reference inhibitor or screening control in Ri-1 cell-based assays measuring PI3Kδ-dependent AKT phosphorylation at Ser473. With a documented cellular IC₅₀ of 102 nM [1], it provides a reproducible potency benchmark for evaluating novel PI3Kδ inhibitor candidates under identical assay conditions. The availability of both biochemical (2.3 nM competitive fluorescence polarization) and cellular (102 nM) IC₅₀ data for the same chemotype class enables calculation of a permeability-efficiency metric for structure-activity relationship (SAR) optimization.

Metabolism-Competent Cellular Assay Development Requiring Low CYP3A4 Interference

For research programs requiring compound incubation in hepatocyte co-culture or liver microsome-supplemented cellular systems, this compound's CYP3A4 TDI IC₅₀ of 10,000 nM offers a favorable ~98-fold window over its PI3Kδ cellular IC₅₀ [1]. This profile reduces the risk of confounding CYP-mediated off-target effects at pharmacologically relevant concentrations (≤1 μM), making it preferable to kinase inhibitors with sub-micromolar CYP3A4 TDI liability that can distort metabolism-dependent phenotypic readouts.

Physicochemical Property-Driven Chemotype Selection for Solubility-Sensitive Assays

Where aqueous solubility is a limiting factor in assay design (e.g., high-content imaging, label-free biosensor assays), this compound's elevated tPSA (~58.4 Ų) and lower predicted LogP relative to its closest 2D analogs (tPSA ~37.6 Ų, LogP 2.91–2.94) [1] predict improved aqueous solubility. Researchers facing compound precipitation or non-specific binding issues with more lipophilic pyrazolo[1,5-a]pyridine analogs should evaluate this chemotype as a more hydrophilic alternative for solubility-limited screening formats.

Kinase Selectivity Panel Screening Leveraging a Distinct Substitution Pattern

The 3-(piperidine-1-carbonyl) / 5-acetamide disubstitution pattern represents a chemically distinct combination within the pyrazolo[1,5-a]pyridine kinase inhibitor scaffold family, which has independently validated activity against AXL, c-MET [1], PI3Kα [2], and PI3Kδ [3]. Profiling this compound against a broad kinase selectivity panel may reveal target engagement profiles not observed with previously characterized analogs, supporting its use in chemoproteomics or thermal shift assay-based target deconvolution campaigns.

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